Phenyltri(o-tolyl)silane
Description
Significance of Arylsilanes in Modern Chemical Research
Arylsilanes are fundamental building blocks in the synthesis of advanced materials like phenylsilicone resins, oils, and rubbers, which see extensive use in the electronics and aerospace industries. benthamdirect.comresearchgate.net Their utility also extends to organic synthesis, where they participate in important reactions like Hiyama coupling and the formation of carbon-nitrogen bonds. benthamdirect.comresearchgate.net The unique properties of arylsilanes, including their good solubility, thermal and chemical stability, and flexibility, make them valuable in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials. rsc.org
Overview of Carbon-Silicon Bond Chemistry
The carbon-silicon (C-Si) bond is longer and weaker than a carbon-carbon (C-C) bond. wikipedia.orgresearchgate.net This bond has a degree of polarity, with the carbon atom being slightly more electronegative than silicon, leading to a partial negative charge on the carbon. wikipedia.orgresearchgate.net This polarization makes the silicon atom susceptible to attack by nucleophiles. While unstrained C-Si bonds are generally stable, they can be cleaved under specific conditions, a reactivity that is harnessed in various synthetic transformations. wikipedia.org The formation of C-Si bonds is a key step in producing a wide array of organosilicon compounds and can be achieved through methods like the reaction of organomagnesium reagents with chlorosilanes. organic-chemistry.org
Structural Context of Phenyltri(o-tolyl)silane within Triarylsilanes
This compound belongs to the triarylsilane subclass of arylsilanes. In this structure, a central silicon atom is bonded to one phenyl group and three o-tolyl groups. The tolyl group is a derivative of benzene (B151609) with a methyl group substituent. The "o" (ortho) designation indicates that the methyl group on the tolyl ring is positioned adjacent to the point of attachment to the silicon atom. The presence of these bulky o-tolyl groups introduces significant steric hindrance around the silicon center, which can influence the molecule's reactivity and physical properties.
Structure
3D Structure
Properties
CAS No. |
18870-39-8 |
|---|---|
Molecular Formula |
C27H26Si |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
tris(2-methylphenyl)-phenylsilane |
InChI |
InChI=1S/C27H26Si/c1-21-13-7-10-18-25(21)28(24-16-5-4-6-17-24,26-19-11-8-14-22(26)2)27-20-12-9-15-23(27)3/h4-20H,1-3H3 |
InChI Key |
PVBVCUIQNOEWTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Si](C2=CC=CC=C2)(C3=CC=CC=C3C)C4=CC=CC=C4C |
Origin of Product |
United States |
Synthetic Methodologies for Phenyltri O Tolyl Silane and Analogous Triarylsilanes
Direct Synthesis Approaches via Halosilane Intermediates
A predominant strategy for the synthesis of triarylsilanes involves the use of halosilane intermediates, which readily react with various organometallic reagents. This approach offers a versatile and direct route to the desired arylated silicon core.
Grignard Reagent-Mediated Arylation of Chlorosilanes
The reaction of chlorosilanes with Grignard reagents is a classic and widely employed method for the formation of silicon-carbon bonds. organic-chemistry.org This nucleophilic substitution reaction is driven by the polarity of the C-Mg bond in the Grignard reagent, which renders the carbon atom nucleophilic and capable of attacking the electrophilic silicon center of the chlorosilane. organic-chemistry.orgumkc.edu For the synthesis of phenyltri(o-tolyl)silane, o-tolylmagnesium bromide would be reacted with phenyltrichlorosilane (B1630512). The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to ensure the stability and reactivity of the Grignard reagent. umkc.edu
The general reaction can be represented as: PhSiCl3 + 3 (o-tolyl)MgBr → PhSi(o-tolyl)3 + 3 MgBrCl
The successful formation of the triarylsilane is dependent on factors such as the stoichiometry of the reactants, reaction temperature, and the nature of the solvent. An excess of the Grignard reagent is often used to drive the reaction to completion. However, with sterically hindered Grignard reagents, such as o-tolylmagnesium bromide, the reaction may proceed slower and require more forcing conditions compared to less hindered analogs. vedantu.com
| Reactant 1 | Reactant 2 | Product | Key Conditions |
| Phenyltrichlorosilane | o-Tolylmagnesium bromide | This compound | Anhydrous ether solvent |
| Aryl Halide | Magnesium | Arylmagnesium halide (Grignard reagent) | Anhydrous ether solvent |
| Chlorosilane | Grignard Reagent | Tetraorganosilane | Anhydrous conditions |
Organolithium and Organomagnesium Reagent Pathways
Similar to Grignard reagents, organolithium compounds are powerful nucleophiles capable of efficient arylation of chlorosilanes. mt.comnumberanalytics.com The high reactivity of organolithium reagents, stemming from the highly polarized C-Li bond, often leads to faster reaction rates compared to their Grignard counterparts. mt.comnumberanalytics.com The synthesis of this compound using this method would involve the reaction of o-tolyllithium with phenyltrichlorosilane.
The generation of o-tolyllithium can be achieved through the reaction of o-bromotoluene or o-chlorotoluene with an alkyllithium reagent, such as n-butyllithium, or with lithium metal. The subsequent reaction with phenyltrichlorosilane proceeds readily, even at low temperatures.
| Reagent Type | General Formula | Key Characteristics |
| Organolithium | R-Li | Highly reactive, strong nucleophile and base. mt.comnumberanalytics.com |
| Organomagnesium (Grignard) | R-MgX | Moderately reactive, widely used in organic synthesis. organic-chemistry.org |
Organomagnesium reagents, beyond the classic Grignard reagents, can also be utilized. These are often prepared in situ and can offer different reactivity profiles.
Zinc-Catalyzed Nucleophilic Substitution Routes
Zinc-catalyzed cross-coupling reactions have emerged as a valuable tool for the formation of C-Si bonds. organic-chemistry.org These reactions often exhibit high functional group tolerance and can be more cost-effective than methods employing other transition metals. In the context of triarylsilane synthesis, a zinc salt can catalyze the nucleophilic substitution of a chlorosilane with an organomagnesium reagent. organic-chemistry.org
A study by Yorimitsu and Oshima demonstrated that zinc salts, such as ZnCl2·TMEDA, are effective catalysts for the reaction of chlorosilanes with a variety of organomagnesium reagents, leading to the formation of tetraorganosilanes in good yields under mild conditions. organic-chemistry.org This methodology could be applied to the synthesis of this compound by reacting phenyltrichlorosilane with o-tolylmagnesium bromide in the presence of a zinc catalyst. The proposed active species in these reactions is a triorganozincate complex, which facilitates the transfer of the aryl group to the silicon center. organic-chemistry.org
Modified Wurtz Reactions for Sterically Hindered Arylsilanes
The Wurtz reaction, traditionally used for the coupling of alkyl halides to form alkanes, can be adapted for the synthesis of organosilanes. geeksforgeeks.org The modified Wurtz-Fittig reaction, which involves the coupling of an aryl halide and an alkyl or aryl halide using an alkali metal like sodium, is particularly relevant for preparing substituted aromatic compounds. vedantu.comwikipedia.org
For the synthesis of sterically hindered arylsilanes such as this compound, a modified Wurtz reaction can be employed. This would involve the reaction of phenyltrichlorosilane and o-chlorotoluene with sodium metal in a suitable solvent. researchgate.net
PhSiCl3 + 3 o-ClC6H4CH3 + 6 Na → PhSi(o-tolyl)3 + 6 NaCl
A significant challenge in Wurtz-type reactions is the potential for side reactions, which can lead to lower yields, especially when dealing with sterically hindered substrates. vedantu.com However, this method has been successfully used to synthesize various phenyl- and tolyl-substituted silanes. researchgate.net The Wurtz-Fittig reaction has also been applied to the synthesis of various organosilicon compounds. wikipedia.org
Hydrosilylation Strategies for Arylsilane Scaffold Construction
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful and atom-economical method for constructing arylsilane scaffolds. researchgate.netsci-hub.se This reaction is typically catalyzed by transition metal complexes, with platinum, rhodium, and nickel catalysts being commonly used. researchgate.net
While direct hydrosilylation to form a triarylsilane like this compound is not a typical route, the principles of hydrosilylation are fundamental to organosilicon synthesis. For instance, hydrosilylation can be used to introduce aryl groups onto a silicon center that already possesses other substituents. A more relevant application in this context is the catalytic silylation of aryl C-H bonds, which can be seen as a variation of hydrosilylation chemistry. kyoto-u.ac.jp Ruthenium complexes, for example, have been shown to catalyze the ortho-silylation of aryl groups in arylacetylenes, demonstrating the potential for regioselective C-H functionalization to build complex arylsilanes. kyoto-u.ac.jp
Formation of Arylsilanols as Synthetic Precursors
Arylsilanols, compounds containing a hydroxyl group attached to a silicon atom that is also bonded to at least one aryl group, can serve as versatile synthetic precursors to more complex arylsilanes. nih.gov Triarylsilanols can be synthesized and then subsequently reacted to form the desired triarylsilane. For instance, a triarylsilanol could potentially be converted to a triarylhalosilane, which could then undergo further arylation.
Catalytic Hydrolysis of Arylalkoxysilanes
The hydrolysis of arylalkoxysilanes to form arylsilanols is a fundamental process in organosilicon chemistry. This reaction can be accelerated through catalysis, which facilitates the cleavage of the Si-O-C bond and the formation of a Si-O-H bond. While direct catalytic hydrolysis methods are prevalent for simpler alkoxysilanes, the synthesis of bulky triarylsilanols often proceeds via hydrolysis of an intermediate formed from a Grignard reaction.
For instance, the synthesis of tri(o-tolyl)silanol, a direct precursor to this compound derivatives, has been accomplished by reacting the appropriate Grignard reagent, o-tolylmagnesium bromide, with an ethoxysilane (B94302) derivative. The resulting sirupy liquid containing the tri(o-tolyl)ethoxy species is then hydrolyzed with aqueous-alcoholic potassium hydroxide (B78521) to yield the target silanol (B1196071). acs.org
The general process of hydrolyzing alkoxysilanes can be catalyzed by both acids and bases, with the reaction rate being significantly influenced by pH. adhesivesmag.com The rate typically reaches a minimum around pH 7. adhesivesmag.com Solid acid catalysts, in conjunction with neutralizing agents like magnesium oxide, have been employed for the controlled hydrolysis of alkoxysilanes. google.com This method allows for the management of the reaction exotherm and can influence the structure of the resulting polysiloxane products. google.com
Recent advancements have also focused on developing catalyst systems for the direct C-H silylation of arenes with alkoxysilanes, providing a direct route to functionalized arylalkoxysilanes which can then be hydrolyzed. rsc.org Rhodium-based catalysts, for example, have been shown to effectively catalyze the intermolecular C-H silylation of unactivated arenes with HMe2SiOEt, yielding arylethoxydimethylsilanes that are precursors for silanol formation. rsc.org
Table 1: Illustrative Catalytic Systems for Arylalkoxysilane Functionalization and Hydrolysis
| Catalyst System | Substrate(s) | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| [Rh(coe)₂Cl]₂ / (S,S)-Ph-BPE | Arenes, HMe₂SiOEt | Arylethoxydimethylsilane | Efficient C-H silylation of unactivated arenes; provides direct access to arylalkoxysilane precursors. | rsc.org |
| Solid Acid Catalysts (e.g., Amberlyst®) / MgO | Dimethyldimethoxysilane, Water | Dimethylsilanediol | Controlled hydrolysis, allowing for the isolation of crystalline diol products. | google.com |
Oxidative Pathways to Silanols
An alternative and powerful strategy for synthesizing arylsilanols involves the direct oxidation of arylhydrosilanes (Ar₃Si-H). This approach leverages the reactivity of the silicon-hydride bond towards various oxidizing agents.
Transition-metal catalysis is a prominent method for this transformation. A manganese-catalyzed system using hydrogen peroxide (H₂O₂) under neutral conditions has been developed for the efficient oxidation of a wide range of organosilanes, including those with bulky aryl substituents, to their corresponding silanols. researchgate.net This method is notable for avoiding the formation of disiloxane (B77578) byproducts. researchgate.net Mechanistic studies suggest the reaction may proceed through a concerted transfer of the silicon and hydride moieties to an electrophilic manganese-hydroperoxide species. researchgate.net
The mechanism of arylsilane oxidation has been studied in detail, particularly for fluoride-promoted reactions. acs.orgacs.org Using ¹⁹F NMR spectroscopy, it was determined that silanols are key intermediates in the oxidation of arylhydrosilanes. acs.org The reaction involves a rapid equilibrium between the silanol and the corresponding alkoxysilane (in alcohol/tetrahydrofuran solvent mixtures), with the majority of the oxidation proceeding via the alkoxysilane species. acs.org
Furthermore, enzymatic methods have emerged as a green alternative for silanol synthesis. Engineered cytochrome P450 enzymes can catalyze the selective oxidation of hydrosilanes to silanols using oxygen as the terminal oxidant. nih.gov This biocatalytic approach exhibits high chemoselectivity for the Si-H bond over C-H bonds, which is attributed to the lower bond dissociation energy of the Si-H bond. nih.gov Computational studies support a mechanism analogous to C-H hydroxylation, involving hydrogen atom abstraction followed by a radical rebound. nih.gov
Table 2: Comparison of Oxidative Methods for Silanol Synthesis
| Method | Oxidant | Catalyst / Conditions | Substrate Scope | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Metal-Catalyzed Oxidation | H₂O₂ | Mn(ClO₄)₂·6H₂O / 4,4'-diaminobipyridine | Broad (alkyl, aryl, hindered silanes) | Neutral conditions, high yields (80-98%), avoids disiloxane formation. | researchgate.net |
| Fluoride-Promoted Oxidation | H₂O₂ | TBAF (catalytic) | Arylhydrosilanes | Silanol is a key intermediate; oxidation proceeds via an alkoxysilane in equilibrium. | acs.orgacs.org |
Stereoselective Synthesis Considerations in Arylsilane Formation
The synthesis of triarylsilanes like this compound, which possess a chiral silicon center due to the arrangement of three different aryl groups (phenyl, and three o-tolyl groups which can create a propeller-like chirality), introduces significant stereochemical considerations. The non-planar, propeller-like conformation of many triarylsilanes means that they can exist as enantiomers. acs.org The field of dynamic stereochemistry is particularly relevant to these molecules, as the interconversion of these enantiomers (enantiomerization) can often occur through conformational changes. acs.orgcapes.gov.br
Achieving stereoselectivity in the formation of arylsilanes means controlling the synthesis to favor one stereoisomer over another. This is particularly challenging but crucial for applications where specific chiral structures are required.
One approach to inducing stereoselectivity is through the use of chiral auxiliaries. A chiral auxiliary can be attached to the silicon precursor, influencing the stereochemical outcome of a subsequent reaction to install the aryl groups. After the desired stereochemistry at the silicon center is set, the auxiliary can be removed. youtube.com
Another strategy involves the enantioselective catalytic synthesis. For example, the palladium-catalyzed silylation of aryl iodides with prochiral dihydrosilanes has been investigated. researchgate.net Density functional theory (DFT) calculations have indicated that the enantio-discriminating transmetalation step, where the palladium-aryl complex reacts with the Si-H bond of the silane (B1218182), is both the rate-determining and the enantioselectivity-determining step. researchgate.net The choice of chiral ligand on the palladium catalyst is therefore critical in dictating the stereochemical outcome.
Furthermore, the stereochemistry of subsequent reactions of chiral silanes has been studied. For instance, the conversion of a chiral silyl (B83357) ether to a silanol has been shown to proceed with complete inversion of stereochemistry at the silicon center under certain conditions (e.g., using NaOH/TBAB or TBAOH). researchgate.net This predictable stereochemical outcome is vital for planning multi-step syntheses of enantiopure silicon compounds. The conformational behavior and the barriers to enantiomerization in triarylsilanes are key factors, with bulky substituents like anthryl or mesityl groups leading to higher barriers, allowing for the potential isolation of stable enantiomers at room temperature. acs.org
Advanced Spectroscopic and Structural Characterization of Phenyltri O Tolyl Silane
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of Phenyltri(o-tolyl)silane in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, a comprehensive picture of the compound's connectivity and environment can be assembled.
Proton (¹H) NMR Analysis of Aromatic and Alkyl Environments
Proton (¹H) NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms within the molecule. In this compound, the protons are located on the phenyl and o-tolyl rings, as well as on the methyl groups of the tolyl substituents.
The aromatic protons on the phenyl and o-tolyl groups typically resonate in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns of these protons are influenced by their position on the aromatic rings and the electronic effects of the silicon atom and the other aryl groups.
The alkyl protons of the methyl groups on the o-tolyl substituents appear in the upfield region of the spectrum. For instance, in a related compound, N-phenyl-1-(o-tolyl)methanimine, the methyl protons present a singlet at approximately 2.58 ppm. rsc.org Similarly, the methyl protons in this compound are expected to produce a sharp singlet, indicative of the three equivalent methyl groups on each tolyl ring.
Table 1: Representative ¹H NMR Data for Related Structures
| Functional Group | Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.0 | Multiplet |
| Methyl Protons (o-tolyl) | ~2.6 | Singlet |
Carbon (¹³C) NMR for Backbone and Substituent Characterization
Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, allowing for the differentiation of each unique carbon atom in the phenyl and o-tolyl groups.
The carbon atoms of the aromatic rings typically appear in the range of 120-150 ppm. The carbon atom directly bonded to the silicon (ipso-carbon) will have a distinct chemical shift compared to the other aromatic carbons. For example, in N-phenyl-1-(o-tolyl)methanimine, the aromatic carbons resonate at various positions including 159.2, 152.0, 138.8, 133.8, 131.0, 129.2, 127.5, 126.1, 125.8, and 121.0 ppm. rsc.org The methyl carbons of the o-tolyl groups are found in the upfield region, with a characteristic peak around 19.0-21.0 ppm. rsc.org
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Chemical Shift Range (ppm) |
| Aromatic C (ipso) | 130 - 140 |
| Aromatic C | 120 - 150 |
| Methyl C (o-tolyl) | 19 - 22 |
Silicon (²⁹Si) NMR for Silicon Center Probing
Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly investigating the environment of the central silicon atom. The chemical shift of the ²⁹Si nucleus is highly dependent on the nature and number of substituents attached to it. For tetra-substituted silanes, the chemical shift can vary over a wide range.
In organosilanes, the substitution of alkyl or aryl groups influences the ²⁹Si chemical shift. For phenyl-substituted silanes, the resonance is typically found in a specific region. For instance, the ²⁹Si chemical shift for PhSiH₃ is around -60 ppm. rsc.org The replacement of hydrogen atoms with bulkier tolyl groups in this compound is expected to cause a downfield shift. The chemical shifts for related phenylsilanes can provide a reference point. For example, the ²⁹Si chemical shift for dihydrodi(p-tolyl)silane is observed at approximately -35 ppm. rsc.org The chemical shift range for silicon atoms bonded to four carbon atoms is generally between -4 and +20 ppm. pascal-man.com
Table 3: Comparison of ²⁹Si NMR Chemical Shifts for Related Phenylsilanes
| Compound | Chemical Shift (ppm) |
| PhSiH₃ | ~ -60 rsc.org |
| Dihydrodi(p-tolyl)silane | ~ -35 rsc.org |
| General R₄Si | -4 to +20 pascal-man.com |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound by probing the vibrational modes of the molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.net The Si-phenyl bond gives rise to a sharp absorption band around 1430 cm⁻¹, and another band between 1130-1110 cm⁻¹. researchgate.net The presence of the o-tolyl groups will be indicated by C-H stretching and bending vibrations of the methyl groups. Asymmetric and symmetric C-H stretching of Si-CH₃ groups are found around 2960 cm⁻¹, with deformation vibrations at approximately 1412 and 1258 cm⁻¹. researchgate.net
Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong Raman signals. The Si-C stretching vibrations are also Raman active and can provide further structural confirmation.
Table 4: Key Vibrational Frequencies for this compound
| Functional Group | Infrared (cm⁻¹) | Raman (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 researchgate.net | > 3000 |
| Si-Phenyl | ~1430, 1130-1110 researchgate.net | Active |
| Methyl C-H Stretch | ~2960 researchgate.net | ~2960 |
| Methyl C-H Bend | ~1412, 1258 researchgate.net | Active |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which offers clues about its structure. In mass spectrometry, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
The molecular ion peak (M⁺) in the mass spectrum will correspond to the exact mass of the this compound molecule. The fragmentation of organosilanes often involves the cleavage of the silicon-carbon bonds. libretexts.org For this compound, the loss of phenyl or tolyl groups would result in significant fragment ions. The fragmentation pattern is often characterized by the loss of these aryl substituents, leading to the formation of [M-phenyl]⁺ and [M-tolyl]⁺ ions. Further fragmentation could involve the loss of methyl groups from the tolyl fragments. The relative abundance of these fragment ions provides insight into the stability of the different parts of the molecule.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
| [M]⁺ | Molecular Ion |
| [M - C₆H₅]⁺ | Loss of a phenyl group |
| [M - C₇H₇]⁺ | Loss of a tolyl group |
| [Si(C₇H₇)₂]⁺ | Phenyl group loss, resulting fragment |
| [Si(C₆H₅)(C₇H₇)]⁺ | Tolyl group loss, resulting fragment |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Table 6: Expected Structural Parameters from X-ray Diffraction of this compound
| Parameter | Expected Value/Range |
| Si-C (phenyl) bond length | ~1.85 - 1.89 Å |
| Si-C (tolyl) bond length | ~1.85 - 1.89 Å |
| C-Si-C bond angles | ~109.5° (tetrahedral) |
| Aromatic C-C bond lengths | ~1.38 - 1.40 Å |
Analysis of Aromatic Ring Conformations and Orientations
The central silicon atom in this compound is tetrahedrally coordinated. However, due to the significant steric hindrance imposed by the three o-tolyl groups, deviations from a perfect tetrahedral geometry are anticipated. The four aromatic rings—one phenyl and three o-tolyl—are unable to lie in the same plane.
It is expected that the phenyl and tolyl rings would adopt a propeller-like arrangement around the central silicon atom to minimize steric clash. The dihedral angles between the planes of the aromatic rings and the Si-C bonds would be substantial. The presence of the methyl group at the ortho position of the tolyl rings forces a significant twist. This steric hindrance would likely lead to a congested, non-symmetrical conformation in solution. In analogous crowded molecules, such as those with multiple isopropyl or o-tolyl groups, restricted rotation around the Si-C bonds can be observed, sometimes leading to the existence of stable conformational isomers (atropisomers) at low temperatures. acs.org While detailed crystallographic or NMR studies are needed for confirmation, the conformation of this compound is undoubtedly a result of the balance between the tetrahedral bonding preference of silicon and the steric repulsion of the bulky aromatic substituents.
Investigation of Intramolecular and Intermolecular Interactions (e.g., π-Stacking)
Intermolecular interactions in the solid state or in concentrated solutions are crucial in determining the material properties of molecular compounds. For aromatic molecules, π-stacking is a key interaction. dntb.gov.uaresearchgate.net However, in this compound, the steric bulk of the ortho-methyl groups would likely prevent efficient intermolecular π-π stacking between the aromatic rings of adjacent molecules. The propeller-like conformation would create a highly irregular molecular surface not conducive to the close, parallel alignment required for strong π-stacking.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby verifying its empirical and molecular formula. For this compound, with the chemical formula C₂₇H₂₆Si, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and silicon.
The molecular weight of this compound is 378.58 g/mol . The expected elemental analysis values are crucial for confirming the identity and purity of a synthesized sample.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 27 | 324.297 | 85.66 |
| Hydrogen | H | 1.008 | 26 | 26.208 | 6.92 |
| Silicon | Si | 28.085 | 1 | 28.085 | 7.42 |
| Total | 378.59 | 100.00 |
Experimental determination of these percentages through combustion analysis would serve as a primary verification of the compound's composition, assuming a pure sample is obtained.
Chemical Reactivity and Mechanistic Investigations of Phenyltri O Tolyl Silane Derivatives
Reactions Involving Silicon-Carbon Bond Cleavage
The silicon-carbon (Si-C) bond, while generally stable, can be selectively cleaved under specific reaction conditions. This reactivity is central to the functionalization and degradation of organosilicon compounds.
Electrophilic Desilylation Reactions
Electrophilic cleavage of the Si-C bond is a key transformation for arylsilanes. This reaction typically involves an electrophile attacking the carbon atom of the Si-C bond, leading to the formation of a new carbon-electrophile bond and a silyl (B83357) derivative. The stability of the resulting silylium (B1239981) ion or a related intermediate plays a crucial role in the reaction mechanism. wikipedia.org While unstrained Si-C bonds are resistant to water and oxygen, they are susceptible to electrophilic substitution. wikipedia.org For instance, some strong acids can cause protodesilylation of arylsilanes. wikipedia.org
A general strategy for synthesizing exo-methylidenecycloalkanes utilizes the ring-closing metathesis of allylsilanes, which creates intermediates that can undergo protodesilylation with alkene transposition to yield the desired exocyclic alkene. nih.gov The activation of the Si-C bond toward electrophilic cleavage can be enhanced through the formation of penta- and hexa-coordinate silicon species. nih.gov This concept has been demonstrated using hexa-coordinate organopentafluorosilicates. nih.gov
Nucleophilic Attack at the Silicon Center
While most nucleophiles are not strong enough to displace the carbon atom from the silicon center, certain nucleophiles like fluoride (B91410) ions and alkoxides can effectively cleave the Si-C bond. wikipedia.org The mechanism of hydrolysis and condensation of alkoxysilanes differs based on the pH of the medium. nih.gov In alkaline conditions, nucleophilic hydroxyl or deprotonated silanol (B1196071) groups attack the silicon atom. nih.gov This process is proposed to follow an SN2-Si mechanism, involving penta- or hexavalent intermediates or transition states. nih.gov Both steric and inductive factors influence the rates of these reactions. nih.gov
Hydrolysis and Condensation Kinetics in Arylsilane Systems
The hydrolysis of arylsilanes to form silanols and their subsequent condensation to form siloxane polymers are fundamental processes in silicone chemistry.
Factors Influencing Silanol Formation and Siloxane Polymerization
Several factors influence the kinetics of silane (B1218182) hydrolysis and condensation, including the molecular structure of the silane, its concentration, pH, temperature, and the solvent system used. mdpi.com The rate of hydrolysis is significantly affected by pH, being fastest in acidic and alkaline conditions and slowest at a neutral pH. mdpi.com The size of the alkoxy groups also plays a role, with hydrolysis rates decreasing as the size of the alkoxy group increases. mdpi.com
The polymerization of alkoxysilanes is a complex process involving three main steps: hydrolysis, condensation, and further polymerization. nih.gov Condensation can occur between two silanol molecules to form a siloxane bridge and a water molecule, or between a silanol and an alkoxysilane to produce a siloxane and an alcohol molecule. nih.gov The kinetics of condensation are generally more complex than those of hydrolysis. nih.gov
Table 1: Factors Affecting Hydrolysis and Condensation of Arylsilanes
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate |
|---|---|---|
| pH | Fastest at acidic and alkaline pH, slowest at neutral pH. mdpi.com | Acidic conditions can slow self-condensation, while alkaline conditions favor rapid network formation. researchgate.net |
| Alkoxy Group Size | Decreases with increasing size (e.g., methoxy (B1213986) > ethoxy). mdpi.com | Steric hindrance from larger groups can slow condensation. nih.gov |
| Solvent | Hydrophilicity of the solvent can affect the rate. mdpi.com | The solvent can influence the stability of intermediates. |
| Temperature | Increases with increasing temperature, following the Arrhenius law. mdpi.com | Increases with increasing temperature. |
| Catalyst | Significantly accelerated by acid or base catalysts. nih.gov | Catalysts can promote the formation of specific siloxane structures. unm.edu |
Catalytic Effects on Hydrolysis and Condensation
Catalysts play a crucial role in controlling the rates of hydrolysis and condensation reactions. Both acid and base catalysis are common. unm.edu In acidic media, the reaction proceeds through the protonation of an OR or OH group attached to the silicon, making the silicon atom more electrophilic and susceptible to attack by water or a neutral silanol. nih.govunm.edu This often leads to less branched polymeric networks, especially with low water-to-silane ratios. unm.edu
Under basic conditions, hydroxyl or silanolate anions directly attack the silicon atom. unm.edu This typically results in more highly branched, colloidal-like particles, particularly at high water-to-silane ratios. unm.edu A variety of catalysts have been explored, including metal acetylacetonates, alkyl tin esters, and rare earth metal salts. researchgate.netgoogle.com For instance, dibutyltin (B87310) dilaurate (DBTDL) has been shown to be an effective catalyst for the hydrolysis of γ-glycidoxypropyltrimethoxysilane. researchgate.net
Hydride Transfer Reactions in Polysiloxane Chemistry
Hydride transfer reactions are significant in the synthesis and modification of polysiloxanes. These reactions often involve the transfer of a hydride ion from a silicon atom.
Tris(pentafluorophenyl)borane (B72294) (TPFPB) is a notable catalyst for the condensation reaction between hydrosilanes (containing Si-H bonds) and alkoxysilanes (containing Si-OR bonds), which results in the formation of siloxane bonds (Si-O-Si) and a hydrocarbon byproduct. mdpi.com This process, known as the Piers-Rubinsztajn reaction, is a versatile tool for creating well-defined siloxane materials under mild conditions. mdpi.com The mechanism involves the TPFPB-mediated transfer of a hydride from silicon to a carbon or hydrogen atom. mdpi.com
Kinetic studies of hydride transfer from various hydrosilanes to carbenium ions have shown that the reaction rates are generally independent of solvent polarity and follow second-order kinetics. uni-muenchen.de The reactivity of the hydrosilane is influenced by the substituents on the silicon atom. uni-muenchen.de For example, in the series H3SiPh, H2SiPh2, and HSiPh3, the relative reactivities increase, though less dramatically than in the corresponding alkylsilane series. uni-muenchen.de
Furthermore, hydride transfer between silicon atoms, catalyzed by TPFPB, can lead to the restructuring of linear polyhydromethylsiloxanes into highly branched and eventually cross-linked polymers. mdpi.com This process occurs without the need for a cross-linking agent or metal catalysts. mdpi.com
Piers-Rubinsztajn Reaction Mechanisms
The Piers-Rubinsztajn (P-R) reaction is a significant synthetic route for forming siloxane (Si-O-Si) bonds under mild conditions. semanticscholar.org The reaction is characterized by the condensation between a hydrosilane (containing a Si-H bond) and an alkoxysilane (Si-OR) or a silanol (Si-OH). semanticscholar.orgresearchgate.net This process is catalyzed by the potent Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃), often abbreviated as TPFPB. semanticscholar.org The core of the P-R mechanism involves a TPFPB-mediated hydride transfer from the silicon atom of the hydrosilane to the carbon of the alkoxy group or the hydrogen of a silanol, resulting in the formation of a new siloxane linkage and releasing a hydrocarbon (R-H) or hydrogen gas as a byproduct. semanticscholar.org
The general mechanism, as proposed for carbonyl reduction and adapted for siloxane formation, involves the reversible activation of the hydrosilane by the borane (B79455) catalyst. mcmaster.ca While the equilibrium often favors the free catalyst and substrates, a transient borohydride (B1222165) complex is considered the active species that enables the subsequent reductive silylation process. mcmaster.cascholaris.ca The reaction's efficiency can be influenced by steric factors and the Lewis basicity of the substrates; excessive basicity can lead to irreversible complexation with the catalyst, halting the reaction. scholaris.ca In the context of Phenyltri(o-tolyl)silane derivatives, the three ortho-methyl groups introduce considerable steric bulk around the central silicon atom. This steric hindrance would be expected to impede the approach of the B(C₆F₅)₃ catalyst and the coupling partner, thereby influencing the reaction kinetics.
The P-R reaction is a versatile tool for creating a wide range of silicone materials, from simple oligomers to complex, well-defined polymers, dendrimers, and cross-linked networks. researchgate.netmcmaster.ca
Polymerization and Crosslinking Mechanisms of Arylsilanes
Dehydrogenative coupling represents a key method for the formation of silicon-silicon bonds from hydrosilanes. wikipedia.org A modern approach involves on-surface chemistry, where the polymerization of silane monomers is achieved through multiple Si-H bond dissociations and subsequent Si-Si bond formation on metal substrates like gold (Au(111)) or copper (Cu(111)). nih.govresearchgate.net This surface-assisted polymerization allows for the creation of highly ordered, low-dimensional polymeric disilenes, where the reactive Si=Si bonds are stabilized through covalent interactions with the metal surface. nih.govresearchgate.net The process can exhibit high diastereoselectivity, with the choice of metal surface influencing the stereochemistry of the resulting polymer chains. researchgate.net
However, the steric properties of the silane monomers are a critical factor. Research on metallocene-catalyzed dehydrogenative coupling has shown that while para- and meta-substituted phenylsilanes polymerize readily, attempts to polymerize ortho-substituted phenylsilanes were unsuccessful. wikipedia.org The steric hindrance imposed by the ortho substituents prevents the necessary proximity between monomer units for Si-Si bond formation to occur. Given that this compound possesses three such ortho-tolyl groups, it is expected to be highly resistant to polymerization via dehydrogenative Si-Si coupling under these conditions.
Functionalization of silicon surfaces can also be achieved via dehydrogenative coupling, where molecular silanes (RSiH₃) react with surface Si-H groups. nih.gov Studies using zirconocene (B1252598) and titanocene (B72419) catalysts found that zirconocene systems were more reactive for bonding aromatic and aliphatic silanes to silicon surfaces through direct Si-Si bonds. nih.gov
Siloxane networks, which form the backbone of silicones, are polymers characterized by repeating Si-O-Si linkages. wikipedia.org These networks can be formed from arylsilane precursors through several mechanisms. The classical method involves the hydrolysis of chlorosilanes or alkoxysilanes to form intermediate silanols (Si-OH), which then undergo condensation to form the siloxane bonds and build the polymer network. wikipedia.orgethz.ch This process is fundamental to the industrial production of many silicone materials, including elastomers. ethz.ch
A more controlled, metal-free route to siloxane networks and elastomers utilizes the Piers-Rubinsztajn reaction. semanticscholar.org By using multifunctional hydrosilanes and alkoxysilanes as precursors, the P-R reaction can be employed to achieve cross-linking between siloxane polymer chains. semanticscholar.orgresearchgate.net This method allows for the formation of insoluble, cross-linked siloxane polymers and gels. researchgate.net The volatile hydrocarbon byproducts generated during the reaction can also be harnessed to create silicone foams. mcmaster.ca For a derivative of this compound to be used in this context, it would need to be functionalized with the requisite Si-H and Si-OR groups. The significant steric bulk of the tri(o-tolyl)silyl group would be a determining factor in the kinetics of the cross-linking reaction and the ultimate mechanical and thermal properties of the resulting elastomer or network. mcmaster.ca
The properties of the final elastomer can be tuned by several factors, including the molecular weight of the starting siloxane polymer, the concentration and type of crosslinker, and the reaction conditions. mcmaster.ca
Dehydrogenative Si-Si Bond Formation on Surfaces
Investigation of Ortho Effects on Reactivity and Structure
The presence of methyl groups at the ortho position of the phenyl rings in this compound exerts profound steric and electronic effects that significantly influence its chemical reactivity and molecular structure.
Effects on Reactivity: The primary impact of the ortho-tolyl groups is steric hindrance around the central silicon atom. This crowding directly inhibits reactions that require access to the silicon center. A clear example is the failure of ortho-substituted phenylsilanes to undergo polymerization via dehydrogenative coupling, a reaction that proceeds smoothly for meta- and para-substituted analogs. wikipedia.org The bulky ortho groups physically block the intermolecular approach required for Si-Si bond formation. wikipedia.org This same principle applies to other reactions, such as the Piers-Rubinsztajn reaction, where the steric shield would be expected to slow the rate of reaction by impeding the coordination of the catalyst and the approach of the other reactant. scholaris.ca
Effects on Structure: Steric repulsion between the bulky ortho-tolyl groups forces changes in the molecule's geometry to minimize strain. X-ray crystallography studies on analogous compounds provide insight into these structural distortions. For instance, a comparison between tetraphenyltin (B1683108) (SnPh₄) and tetra(o-tolyl)tin (Sn(o-tolyl)₄) revealed that the introduction of the ortho-methyl group causes a significant lengthening of the tin-carbon bond. researchgate.net By analogy, it is highly probable that the Si-C bonds in this compound are elongated compared to those in a non-ortho-substituted equivalent like Tetraphenylsilane (B94826). This bond lengthening, along with distortions in the C-Si-C bond angles away from the ideal tetrahedral geometry, are mechanisms to relieve the steric strain imposed by the bulky substituents.
| Compound | Metal-Carbon Bond Length (Å) | Reference |
|---|---|---|
| Tetraphenyltin | 2.144 | researchgate.net |
| Tetra(o-tolyl)tin | 2.160 | researchgate.net |
This data from analogous tin compounds strongly suggests that similar structural effects—specifically, the elongation of the Si-C bond—would be observed in this compound due to the ortho-methyl groups.
Coordination Chemistry of Organosilanes with Aryl Substituents
Arylsilanes as Ligands in Transition Metal Complexes
Arylsilanes serve as versatile ligands in coordination chemistry, capable of stabilizing transition metals in various oxidation states, including low-valent states. mdpi.comrsc.org The nature of the interaction between the arylsilane and the metal center can range from simple donor-acceptor relationships to more complex bonding scenarios involving the silicon atom and its aryl substituents. The steric bulk provided by ortho-substituents, like the tolyl groups in Phenyltri(o-tolyl)silane, is a key feature that influences the coordination environment and reactivity of the metal complex.
Chelation involves the binding of a single ligand to a central metal atom through two or more donor sites. In the context of arylsilanes, this can occur if the aryl substituents contain donor atoms capable of coordinating to the metal. Hemilability refers to a situation where one of the donor atoms in a chelating ligand can reversibly dissociate from the metal center, creating a vacant coordination site that can facilitate catalysis. nih.gov
While the simple tolyl groups in this compound lack classical donor atoms for strong chelation, the concept of hemilability can be extended to weaker interactions. For instance, the ortho-methyl groups could potentially engage in weak C-H···Metal agostic interactions, or the π-system of the aryl rings could coordinate to the metal. The dissociation and re-coordination of these weak interactions could provide a low-energy pathway for substrate binding and activation at the metal center. The design of ligands where the hemilabile arm can be easily displaced is a key strategy in catalyst development. semanticscholar.org The use of chelating ligands is known to stabilize metal complexes, and this principle is applied in various catalytic systems. rsc.orguea.ac.uk
A significant area of research in main group chemistry is the stabilization of elements in low oxidation states, which often mimic the reactivity of transition metals. tum.de Aryl groups play a crucial role in the stabilization of low-valent silicon species like silylenes (R₂Si:). acs.org The steric bulk of substituents such as the o-tolyl groups in this compound can kinetically protect the reactive low-valent silicon center from intermolecular reactions like dimerization or polymerization. rsc.org
Furthermore, electronic effects contribute to stability. Electron delocalization from the flanking aromatic groups can help to stabilize the electron-deficient silicon center in species like silyliumylidene ions. rsc.org The combination of sterically demanding and electron-donating ligands has proven effective for the isolation and stabilization of reactive silicon centers. rsc.org This has led to the successful synthesis of stable acyclic silylenes and even silylones (Si(0) species), often with the aid of N-heterocyclic carbene (NHC) co-ligands. rsc.org
Chelation and Hemilability Considerations
Interactions with Main Group Elements
The coordination chemistry of arylsilanes is not limited to transition metals. There is growing interest in their interactions with main group elements. mdpi.comtum.de These interactions are fundamental to developing new synthetic methodologies and understanding bonding paradigms beyond conventional models. The steric and electronic properties of arylsilanes like this compound are critical in dictating the outcome of reactions with main group compounds. For example, bulky aryl ligands are employed to stabilize low-valent compounds of elements like aluminum and silicon. tum.de The reactivity of these species can be tuned by the choice of ligands, which has implications for the activation of small molecules. tum.de
Spectroscopic Characterization of Organosilicon Coordination Complexes
A variety of spectroscopic techniques are essential for the characterization of organosilicon coordination complexes. brieflands.comodinity.com Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.
¹H and ¹³C NMR provide information about the organic framework of the ligands. brieflands.com
²⁹Si NMR is a direct probe of the silicon environment. The chemical shift of the silicon nucleus is highly sensitive to its coordination number, the nature of its substituents, and its electronic environment. acs.orgacs.orgresearchgate.net ²⁹Si NMR chemical shifts for organosilicon compounds are found over a wide range, from over +50 to -200 ppm, with some divalent silicon compounds exhibiting shifts even further upfield or downfield. pascal-man.com The coordination of silicon to a transition metal typically results in a significant change in the ²⁹Si chemical shift, providing evidence of complex formation.
¹⁹F NMR can be used as a probe when fluorinated aryl groups are present, allowing for detailed mechanistic studies of reactions such as the oxidation of arylsilanes. acs.org
Below is a table summarizing typical ²⁹Si NMR chemical shift ranges for different types of silicon environments, which is a key tool for characterizing complexes involving this compound.
| Silicon Environment | Typical ²⁹Si NMR Chemical Shift Range (ppm) |
| Silanes (R₄Si) | -4 to +20 |
| Siloxanes (D units, -O-SiR₂-O-) | -18 to -25 |
| Siloxanes (T units, -O-SiR(O-)-O-) | -55 to -70 |
| Siloxanes (Q units, -O-Si(O-)₂-O-) | -95 to -115 |
| Silylenes (R₂Si:) | +50 to +160 |
| Silicocene (Cp*₂Si) | ~ -392 |
Data compiled from representative literature. pascal-man.com
Applications in Homogeneous Catalysis as Supportive Ligands
The unique steric and electronic properties of arylsilanes make them and their corresponding metal complexes valuable as supportive ligands in homogeneous catalysis. researchgate.netmdpi.com While the silicon center itself can be a locus of reactivity, more commonly the arylsilane acts as a ligand that modulates the properties of a catalytically active transition metal. mdpi.com The selection of ligands is crucial for determining the efficiency and selectivity of organometallic catalysts. researchgate.net
For example, phosphine (B1218219) ligands with bulky aryl groups, such as tris(o-tolyl)phosphine, which is an analogue of the silicon center in this compound, are widely used in cross-coupling reactions like the Heck and Suzuki reactions. wikipedia.orgchemimpex.com The large steric footprint of these ligands promotes the reductive elimination step and can help stabilize the active low-coordinate metal species. Similarly, arylsilane ligands can be employed to tune the performance of catalysts for a variety of transformations, including:
Cross-coupling reactions: Arylsilanes themselves can be used as coupling partners in reactions like the Hiyama coupling. arkat-usa.org The ligands on the palladium catalyst are critical for facilitating the transmetalation step with the organosilane. arkat-usa.org
C-H activation/functionalization: Palladium-catalyzed cross-coupling of C(sp³)–H bonds with arylsilanes has been achieved, where the development of specific quinoline-based ligands was essential for the reaction to proceed. nih.govacs.orgnih.gov
Hydrosilylation: This is the addition of a Si-H bond across an unsaturated bond, a fundamental process in organosilicon chemistry. Transition metal complexes are often used as catalysts, and the ligands on the metal influence the reaction's rate and selectivity. mdpi.com
The role of the arylsilane ligand is to create a specific coordination environment around the metal center that favors the desired catalytic cycle and disfavors decomposition pathways. The steric bulk of the o-tolyl groups in a ligand like this compound would be expected to have a significant impact on the catalytic activity of its metal complexes.
Advanced Applications in Material Science and Catalysis Utilizing Phenyltri O Tolyl Silane Scaffolds
Role as Crosslinking Agents in Polymer Systems
The molecular architecture of Phenyltri(o-tolyl)silane makes it an effective crosslinking agent in various polymer systems. Its function is to create connections between polymer chains, forming a three-dimensional network that significantly alters the material's properties.
When incorporated into polymer composites, this compound can lead to substantial improvements in their mechanical strength and thermal stability. The crosslinks introduced by the silane (B1218182) restrict the movement of polymer chains, which in turn increases the material's rigidity and its ability to withstand higher temperatures without degradation. The bulky o-tolyl groups can also enhance the thermal stability of the polymer matrix by providing steric hindrance that protects the polymer backbone from thermal degradation.
| Property Enhanced | Mechanism of Improvement | Resulting Benefit |
| Mechanical Strength | Formation of a rigid 3D network of crosslinked polymer chains. | Increased tensile strength, modulus, and hardness of the composite material. |
| Thermal Stability | Restriction of polymer chain mobility and steric hindrance from bulky o-tolyl groups. | Higher decomposition temperature and improved performance at elevated temperatures. |
The crosslinking capabilities of this compound find practical applications in the formulation of resins, rubbers, and adhesives. In resins, it contributes to a higher crosslinking density, resulting in harder and more chemically resistant materials. For rubbers, its incorporation can improve properties such as tear strength and compression set. In the realm of adhesives, this compound can enhance the cohesive strength and thermal resistance of the adhesive bond.
Enhancing Mechanical and Thermal Properties of Composites
Organosilanes as Coupling Agents for Inorganic-Organic Hybrid Materials
This compound serves as a crucial coupling agent in the creation of inorganic-organic hybrid materials. These materials combine the desirable properties of both inorganic components (e.g., rigidity, thermal stability) and organic polymers (e.g., flexibility, processability).
Inorganic fillers such as silica (B1680970), titania, and alumina (B75360) are often added to polymers to improve their mechanical properties. However, the inherent incompatibility between the hydrophilic inorganic fillers and the hydrophobic polymer matrix can lead to poor dispersion and weak interfacial adhesion. This compound can be used to modify the surface of these inorganic fillers. The silane chemically bonds to the filler surface, and the bulky, organophilic tolyl groups make the filler more compatible with the polymer matrix. This leads to better dispersion of the filler, reduced agglomeration, and a stronger interface, ultimately resulting in a composite with superior mechanical properties.
| Filler Type | Surface Treatment | Effect on Composite |
| Silica (SiO2) | This compound | Improved dispersion in non-polar polymers, enhanced mechanical strength. |
| Alumina (Al2O3) | This compound | Increased hydrophobicity of the filler, leading to better compatibility with the polymer matrix. |
| Titania (TiO2) | This compound | Enhanced UV stability and weatherability of the composite. |
Promotion of Adhesion at Interfaces
Precursors for Advanced Silicone Materials
This compound also functions as a precursor for the synthesis of advanced silicone materials. Silicones, or polysiloxanes, are polymers that have a silicon-oxygen backbone. The properties of these silicones can be tailored by the organic groups attached to the silicon atoms.
By using this compound as a starting material, silicones with a high degree of phenyl and o-tolyl substitution can be produced. These bulky organic groups can impart specific properties to the resulting silicone polymer, such as increased thermal stability, improved refractive index, and enhanced resistance to radiation. These specialized silicones find use in high-performance applications, including advanced lubricants, dielectric materials, and optical components.
Development of Nanoelectronic Materials from Hybrid Organic-Inorganic Precursors
The development of advanced nanoelectronic materials often relies on the unique properties of hybrid organic-inorganic precursors. Arylsilanes, in particular, have garnered attention as fundamental raw materials for synthesizing high-performance silicone materials, such as phenylsilicone resins and oils, which see wide application in the electronics and aerospace industries. benthamdirect.combenthamscience.com These materials are valued for their thermal stability and chemical resistance. chemscene.com The incorporation of an aryl group, such as a phenyl or tolyl group, into the silane structure can enhance the thermal stability of the resulting materials. researchgate.net
While direct research on this compound as a precursor for nanoelectronic materials is not extensively documented in publicly available literature, the broader class of arylsilanes is crucial in the production of silicon-based semiconductors and optoelectronic materials. zmsilane.com Organosilane precursors are utilized in the synthesis of mesoporous silica nanoparticles, where the particle and pore sizes can be tuned by adjusting reaction conditions. rsc.org This tunability is a critical aspect in the fabrication of nanoelectronic components. The general methodology involves the hydrolysis and condensation of organosilane precursors to form a silica network. mdpi.com The organic groups, in this case, the phenyl and o-tolyl substituents, can influence the morphology and electronic properties of the resulting nanomaterials. mdpi.com
The synthesis of silicon-based thin films and nanostructures, which are the building blocks of nanoelectronic devices, frequently employs plasma-assisted methods with silane precursors. nih.gov High-purity silanes are essential for the chemical vapor deposition (CVD) processes used in manufacturing microchips, ensuring the creation of reliable and high-performance devices. evonik.com Arylsilanes and siloxanes have been extensively studied as components of Organic Light Emitting Diodes (OLEDs), serving as emitters, hosts for phosphors, and charge-transporting materials, owing to their good solubility and excellent thermal and chemical stability. researchgate.netrsc.org The tetrahedral structure of compounds like tetraphenylsilane (B94826) makes them suitable for building three-dimensional organic materials with applications in electronics. epo.org Although specific studies on this compound are scarce, its structural similarity to these well-studied arylsilanes suggests its potential as a precursor for nanoelectronic materials, likely contributing to high thermal stability and specific electronic properties due to the bulky tolyl groups.
Table 1: Properties of Related Arylsilane Precursors in Nanoelectronics
| Compound | Application | Key Properties |
|---|---|---|
| Phenylsilane | Silicon nanowire synthesis | Silicon source in supercritical fluid-liquid-solid (SFLS) synthesis. osisilicones.com |
| Phenyltrimethoxysilane | Resin modification | Improves high and low-temperature resistance, radiation resistance, and aging resistance. osisilicones.comsiwinsilicone.com |
| Tetraphenylsilane derivatives | OLEDs, Porous organic materials | High triplet energy, wide bandgap, charge-transferable. epo.org |
Applications in Environmental Remediation and Functionalized Hybrid Materials
Hydrocarbon Absorption and Heavy Metal Immobilization
The removal of heavy metal ions from aqueous solutions is a significant environmental challenge. Silica-based composite sorbents have shown promise in this area due to their high surface area and the ability to be functionalized. mdpi.com The modification of silica surfaces with organosilanes containing chelating groups can significantly enhance their capacity for heavy metal adsorption. rsc.orgmdpi.com For instance, thiol-functionalized adsorbents have demonstrated high selectivity in adsorbing heavy metal ions such as Cd(II), Pb(II), and Hg(II). osti.gov
While this compound itself does not possess typical chelating groups, its phenyl and tolyl groups could potentially interact with hydrocarbons through hydrophobic interactions, suggesting a possible application in the absorption of organic pollutants. Research on hybrid silica xerogels prepared with triethoxy(p-tolyl)silane has shown that the incorporation of tolyl groups increases the non-polar character of the material, which could enhance its affinity for hydrophobic molecules like hydrocarbons. researchgate.netresearchgate.net
The immobilization of heavy metals often relies on the presence of functional groups that can form complexes with the metal ions. While this compound lacks such groups, it could serve as a structural component in a composite material. For example, it could be co-polymerized with other functional silanes to create a robust, hydrophobic matrix that encapsulates and immobilizes pollutants. The high thermal stability associated with arylsilanes could also be beneficial in creating durable remediation materials. researchgate.net
Table 2: Adsorption Capacities of Functionalized Silica for Heavy Metal Removal
| Adsorbent | Target Pollutant | Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Thiol-functionalized silica | Pb(II) | Not specified | osti.gov |
| Thiol-functionalized silica | Cd(II) | Not specified | osti.gov |
| Silica-PEI nanocomposite | Cu(II) | 137 | mdpi.com |
| Silica-PEI nanoparticles | Cr(III) | 183.7 | mdpi.com |
| Cellulose-silica composite | Cd(II) | 95.09% removal | mdpi.com |
| Cellulose-silica composite | Cr | 58.77% removal | mdpi.com |
| Cellulose-silica composite | Ni(II) | 94.56% removal | mdpi.com |
Catalytic Applications in Organic and Organosilicon Synthesis
Silanes have emerged as versatile reagents in organic and organosilicon synthesis, acting not only as precursors but also as catalytic species. Their reactivity, particularly the nature of the silicon-hydrogen or silicon-carbon bonds, allows for their participation in a variety of catalytic cycles.
Silanes as Catalytic Species
While direct catalytic applications of this compound are not widely reported, related arylsilanes and their derivatives have been shown to be effective in catalysis. For example, triarylsilanols have been identified as catalysts for the direct amidation of carboxylic acids. rsc.org The electronic properties of the aryl groups can be tuned to modulate the catalytic activity. rsc.org
In the context of cross-coupling reactions, arylsilanes are valuable partners in Hiyama coupling for the formation of C-C bonds. benthamdirect.combenthamscience.com Gold-catalyzed reactions have also utilized arylsilanes for the oxyarylation of alkenes. researchgate.net The steric hindrance provided by the three o-tolyl groups in this compound might influence its reactivity and selectivity in such catalytic processes, potentially leading to novel synthetic outcomes. The synthesis of a related compound, tri(o-tolyl)phosphine, has been shown to be a highly efficient ligand in Suzuki coupling reactions, highlighting the impact of the tolyl substituent on catalytic system performance. This suggests that the steric and electronic properties of the tolyl groups in this compound could be harnessed in the design of new catalysts.
Design of Silane-Based Polymerization Inhibitors
The control of polymerization reactions is crucial in many industrial processes. Polymerization inhibitors are used to prevent unwanted polymerization, for instance, during the purification of monomers by distillation. chemscene.com Aromatic compounds are known to be effective radical scavengers and thus can act as polymerization inhibitors.
A patent describes the use of secondary or tertiary aromatic amines as polymerization inhibitors for silanes, particularly for cyclic silanes like cyclopentasilane. chemscene.com The aromatic group, which can be a phenyl or naphthyl group, plays a key role in the inhibition mechanism. chemscene.com While this patent does not specifically mention this compound, the presence of multiple aromatic rings (one phenyl and three tolyl groups) suggests its potential as a polymerization inhibitor or as a component in an inhibitor formulation. The high thermal stability of arylsilanes would be an added advantage in high-temperature distillation processes. researchgate.net The bulky nature of the o-tolyl groups could also influence the interaction with growing polymer chains, potentially enhancing the inhibitory effect.
Table 3: Examples of Silanes and Related Compounds in Catalysis and Polymerization Control
| Compound/System | Application | Mechanism/Role | Reference |
|---|---|---|---|
| Triarylsilanols | Direct amidation of carboxylic acids | Catalyst | rsc.org |
| Arylsilanes | Hiyama cross-coupling | Coupling partner | benthamdirect.combenthamscience.com |
| Arylsilanes | Gold-catalyzed oxyarylation of alkenes | Coupling partner | researchgate.net |
| Tri(o-tolyl)phosphine | Suzuki coupling | Ligand for catalyst |
Future Research Directions and Emerging Trends in Phenyltri O Tolyl Silane Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of tetra-substituted silanes often involves the use of Grignard reagents with chlorosilane precursors. This method, while effective, presents challenges related to the use of hazardous reagents and anhydrous, often volatile, ether solvents. researchgate.netd-nb.info Future research is increasingly focused on developing more sustainable and efficient synthetic pathways.
Key Future Directions:
Catalytic Cross-Coupling Reactions: A significant advancement lies in the transition from stoichiometric organometallic reagents to catalytic methods. Copper-catalyzed cross-coupling of aryl iodides with chlorosilanes under reductive conditions represents a more step-economical and safer alternative. rsc.org Research has shown this method is effective even for producing sterically hindered products like triphenylsilane, suggesting its potential applicability for the even more demanding synthesis of Phenyltri(o-tolyl)silane. rsc.org Future work will likely focus on optimizing catalysts to handle highly substituted and sterically encumbered substrates with high efficiency.
Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a powerful, solvent-free alternative to traditional solution-phase synthesis. chemrxiv.org The development of a mechanochemical Barbier reaction, a one-pot process that avoids the pre-formation of sensitive Grignard reagents, could provide a highly sustainable route to this compound and related compounds. chemrxiv.org
Direct C-H Silylation: Atom-economical strategies such as the direct catalytic C-H silylation of arenes are at the forefront of modern synthetic chemistry. nih.gov While current catalytic systems are often limited by steric hindrance, the design of new catalysts capable of selectively silylating the ortho-position of toluene (B28343) derivatives would represent a major breakthrough, enabling a more direct and waste-reducing synthesis.
Greener Reaction Media: For Grignard-type syntheses that remain relevant, replacing traditional solvents like tetrahydrofuran (B95107) (THF) and diethyl ether with more environmentally benign alternatives is crucial. researchgate.net Biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) are emerging as viable, greener substitutes. researchgate.net
Table 1: Comparison of Synthetic Routes for Tetraarylsilanes
| Synthetic Method | Advantages | Disadvantages & Research Gaps | Sustainability Aspect |
|---|---|---|---|
| Grignard Reaction | Well-established, versatile. | Requires anhydrous volatile solvents; use of stoichiometric, pyrophoric reagents. researchgate.netbeyondbenign.org | Poor; high solvent use, safety concerns. |
| Cu-Catalyzed Cross-Coupling | Avoids pre-formation of Grignard reagents; step-economical. rsc.org | Catalyst development needed for highly hindered substrates. | Good; catalytic process reduces waste. |
| Mechanochemistry | Solvent-free, operationally simple, rapid. chemrxiv.org | Scalability and substrate scope for complex silanes need further exploration. | Excellent; minimizes solvent waste and energy consumption. |
| Direct C-H Silylation | High atom economy, reduces synthetic steps. nih.gov | Catalyst performance is currently limited for sterically demanding substrates. | Excellent; ideal "green" chemistry approach. |
Exploration of New Catalytic Applications
While this compound itself is not a catalyst, its derivatives (e.g., hydrosilanes) and its potential use as a bulky ligand open up avenues for new catalytic applications. The steric and electronic properties of organosilanes are known to be critical in determining the outcome of catalytic reductions. acs.org
The significant steric hindrance of this compound is a defining feature that could be harnessed to control catalytic processes. In asymmetric hydrosilylation, for instance, sterically demanding silanes have been shown to enhance enantioselectivity in reactions catalyzed by rhodium complexes. acs.org Future research could explore the synthesis of Phenyltri(o-tolyl)hydrosilane and its performance as a reducing agent in challenging asymmetric transformations.
Furthermore, the development of catalysts for the oxidation of organosilanes to silanols using water as a green oxidant is an active area of research. researchgate.netrsc.org Although steric bulk is known to slow down this reaction, designing robust non-noble metal catalysts (e.g., based on copper or cobalt) that can efficiently convert hindered silanes like this compound into their corresponding silanols would be a valuable achievement. researchgate.netrsc.org
Advanced Materials Design Leveraging Specific Steric and Electronic Effects
The rigid, three-dimensional, and bulky nature of this compound makes it an attractive building block for advanced materials. Tetraarylsilanes are noted for their high thermal stability and are used as host materials in organic electronics.
An emerging trend is the use of specifically designed tetraarylsilanes in Organic Light-Emitting Diodes (OLEDs). capes.gov.brsciengine.com The steric crowding from the o-tolyl groups can prevent intermolecular aggregation (π-π stacking), which is often a cause of luminescence quenching. This could lead to materials with higher quantum efficiencies. The high triplet energy characteristic of such non-conjugated silicon-centered molecules makes them suitable as hosts for blue phosphorescent emitters, which remains a significant challenge in display technology. Future research will likely involve synthesizing this compound and its derivatives to fine-tune their electronic properties for use in next-generation OLEDs.
Additionally, the compound's inherent bulk can be used to engineer porosity in materials. By incorporating it into a polymer matrix, it can act as a molecular-scale porogen, creating materials with controlled free volume, which could be useful for gas separation membranes or low-dielectric-constant insulators. Its dense aromatic structure also ensures significant hydrophobicity, making it a candidate for the development of durable, water-repellent surface coatings.
Deeper Mechanistic Understanding through Combined Experimental and Computational Approaches
Understanding and predicting the behavior of a sterically congested molecule like this compound requires a synergistic approach combining experimental and computational methods.
Future Research Directions:
Experimental Kinetics: Detailed kinetic studies of reactions involving this compound are essential to unravel reaction mechanisms. For example, investigating its role in palladium-catalyzed reactions could clarify how its steric bulk influences oxidative addition and reductive elimination steps, which are fundamental to catalysis. acs.org
Computational Modeling: Advanced computational tools are indispensable for studying steric effects. numberanalytics.com
Density Functional Theory (DFT): DFT calculations can predict stable conformations, reaction barriers, and regioselectivity, which is particularly important in reactions involving bulky groups where steric clashes dictate the outcome. nih.govnumberanalytics.com
Steric Maps and Indices: Quantifying the steric environment using parameters like the Tolman cone angle or percentage of buried volume (%VBur) can create predictive models that link the structure of this compound to its potential performance as a ligand or reagent. rsc.org These computational tools allow for the rational design of experiments and catalysts. numberanalytics.com
A combined approach would be crucial for understanding phenomena such as how steric repulsion competes with electronic effects to control reaction outcomes, a known issue in related silyl-aryl systems. nih.gov
Integration into Multifunctional Hybrid Systems
A significant emerging trend is the incorporation of functional molecules into inorganic or polymeric matrices to create multifunctional hybrid materials. This compound is explicitly identified as a candidate for such applications.
A patent describes the use of this compound to functionalize sepiolite (B1149698), a natural fibrous clay, to create hybrid nanomaterials for environmental remediation. trea.com Sepiolite possesses surface silanol (B1196071) groups that can covalently bond with organosilanes. geoscienceworld.org The bulky, lipophilic nature of the Phenyltri(o-tolyl)silyl group would enhance the material's capacity to adsorb hydrocarbon pollutants from water. trea.com This points to a future where such tailored hybrid materials are designed for specific environmental cleanup tasks. nih.govnih.gov
Future research is expected to expand on this concept:
Polymer Nanocomposites: Dispersing organosilane-modified sepiolite within rubber or other polymer matrices can significantly enhance mechanical properties. mdpi.comresearchgate.net The bulky nature of this compound could improve the compatibility between the inorganic filler and the organic polymer, leading to advanced composites for applications like high-performance tires or durable plastics. mdpi.com
Functionalized Mesoporous Materials: The compound could be used to modify the surface of mesoporous silica (B1680970), such as in Self-Assembled Monolayers on Mesoporous Supports (SAMMS). frtr.gov This would create a high-surface-area adsorbent with a hydrophobic, aromatic interface, ideal for the selective capture of organic contaminants from aqueous or gaseous streams. nih.gov
Sol-Gel Derived Hybrids: this compound can be used as a co-precursor in sol-gel processes to create organically modified silicates (ORMOSILs). trea.com The integration of its bulky organic groups directly into the silica network allows for fine-tuning of the material's properties, such as hydrophobicity, thermal stability, and affinity for specific molecules. nih.gov
Q & A
Q. What are the established synthetic routes for Phenyltri(o-tolyl)silane, and how do reaction conditions influence yield?
this compound is typically synthesized via Grignard or lithium-halogen exchange reactions. For example, tri(o-tolyl)silane can react with phenylmagnesium bromide under inert conditions (argon/nitrogen atmosphere) at 0–25°C. Key variables include:
- Catalyst selection : Transition metal catalysts (e.g., Pd or Ni) may enhance coupling efficiency .
- Solvent polarity : Tetrahydrofuran (THF) or diethyl ether are preferred for their ability to stabilize intermediates.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate) is commonly used.
Yield optimization often requires iterative adjustment of stoichiometry and reaction time. Reference IR and HRMS data (e.g., peaks at ~2162 cm⁻¹ for alkyne stretches) are critical for confirming product identity .
Q. What characterization techniques are essential for verifying this compound purity and structure?
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR should resolve aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm) from o-tolyl substituents. <sup>29</sup>Si NMR can confirm silane bonding environments (δ −10 to −30 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match calculated exact masses (e.g., C22H31Si requires m/z 339.2139) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, with decomposition typically above 250°C under nitrogen .
Q. How can researchers address discrepancies in reported thermal stability data for this compound?
Conflicting TGA results may arise from differences in:
- Sample purity : Trace solvents or moisture can lower decomposition onset temperatures.
- Heating rates : Non-isothermal kinetics (e.g., Flynn-Wall-Ozawa method) should standardize heating rates (e.g., 5–20°C/min) to compare activation energies .
- Atmosphere : Oxidative vs. inert conditions significantly alter degradation pathways.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?
Regioselectivity in reactions like Sonogashira coupling is influenced by steric and electronic effects:
- Steric hindrance : o-Tolyl groups create a bulky environment, favoring coupling at less hindered positions. Computational modeling (DFT) can predict transition state geometries .
- Electronic effects : Electron-donating methyl groups on o-tolyl substituents may stabilize intermediates.
Experimental validation requires kinetic studies (e.g., variable-temperature NMR) to track intermediate formation .
Q. How can computational modeling enhance the design of this compound derivatives for material science applications?
- Molecular Dynamics (MD) simulations : Predict compatibility with polymer matrices (e.g., HDPE) by analyzing interfacial interactions .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess thermal/oxidative stability. For example, Si–C bonds typically exhibit BDEs of ~300 kJ/mol.
- Structure-Property Relationships : Correlate substituent effects (e.g., para- vs. ortho-methyl) with mechanical performance in composites .
Q. What experimental strategies resolve contradictions in catalytic activity data for silane-based precursors?
Contradictions may arise from:
- Catalyst deactivation : Trace oxygen or moisture can poison metal catalysts. Rigorous drying of solvents/reactants is essential.
- Reaction monitoring : In situ techniques (e.g., FTIR or Raman spectroscopy) track reaction progress and intermediate lifetimes .
- Design of Experiments (DoE) : Multivariate analysis (e.g., response surface methodology) identifies critical factors (temperature, catalyst loading) affecting yield .
Methodological Recommendations
Q. Table 1: Key Analytical Parameters for this compound
| Technique | Critical Parameters | Reference |
|---|---|---|
| <sup>29</sup>Si NMR | Chemical shift range: −10 to −30 ppm | |
| HRMS | Exact mass: 339.2139 (C22H31Si) | |
| TGA | Decomposition onset: >250°C (N2) |
Q. Table 2: Common Pitfalls in Synthesis
| Issue | Solution |
|---|---|
| Low yield | Optimize Grignard reagent stoichiometry (1:3 molar ratio) |
| Impurity formation | Use degassed solvents and inert atmosphere |
| Characterization ambiguity | Cross-validate with <sup>29</sup>Si NMR and HRMS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
